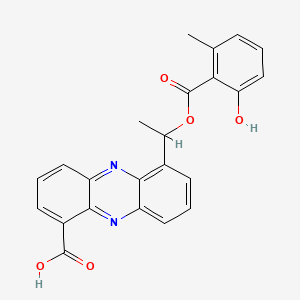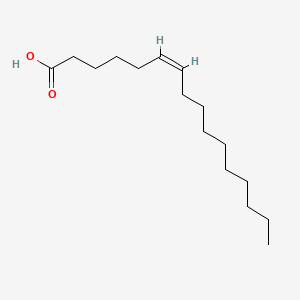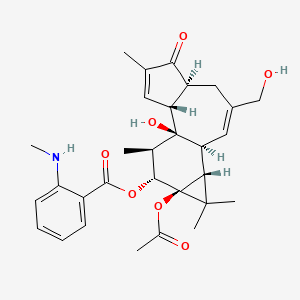
SB 525334
Overview
Description
It has an inhibitory concentration (IC50) of 14.3 nanomolar for TGF-βR1 and also inhibits the related receptor ALK4 with an IC50 of 58.5 nanomolar . SB 525334 is used primarily in research to study the role of TGF-β signaling in various biological processes and diseases.
Mechanism of Action
Target of Action
SB-525334 is a small molecule that primarily targets the Transforming Growth Factor-β1 Receptor (TGF-βR1, also known as ALK5) with an IC50 of 14.3 nM . It also inhibits the related receptor ALK4 (IC50 = 58.5 nM) but is inactive against ALK2, ALK3, and ALK6 .
Mode of Action
Biochemical Pathways
Pharmacokinetics
It is recommended to be stored at -20ºC, and once in solution, it should be used within 3 months to prevent loss of potency .
Result of Action
The inhibition of TGF-β signaling by SB-525334 has several cellular and molecular effects. In a bleomycin-induced pulmonary fibrosis model, treatment with SB-525334 reduced TGF-β-mediated nuclear translocation of Smad2/3, decreased myofibroblast proliferation, and attenuated pulmonary fibrosis . Furthermore, in both human pulmonary artery smooth muscle cells and a rat model of pulmonary arterial hypertension, inhibition of ALK5 by SB-525334 resulted in decreased sensitivity to TGF-β, and attenuated pulmonary arterial pressure and right ventricular hypertrophy .
Action Environment
The action of SB-525334 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and storage conditions. It is stable for 24 months in lyophilized form at -20ºC . Once in solution, it should be used within 3 months to prevent loss of potency . The efficacy of SB-525334 can also be influenced by the concentration of the compound and the length of treatment .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of SB-525334 involves its binding interactions with biomolecules and changes in gene expression . It inhibits TGF-βR1 and ALK4, leading to the blockage of TGF-β downstream signaling. This results in the inhibition of phosphorylation and nuclear translocation of Smad2/3 protein .
Metabolic Pathways
Preparation Methods
The synthesis of SB 525334 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the quinoxaline core, followed by the introduction of the imidazole and pyridine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO). The final product is purified using techniques such as column chromatography to achieve a purity greater than 99% .
Chemical Reactions Analysis
SB 525334 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SB 525334 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of TGF-βR1 inhibitors.
Biology: The compound is employed to investigate the role of TGF-β signaling in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Industry: The compound is utilized in the development of new drugs targeting TGF-β signaling pathways.
Comparison with Similar Compounds
SB 525334 is unique in its high selectivity and potency for TGF-βR1. Similar compounds include:
SB 431542: Another TGF-βR1 inhibitor with a similar mechanism of action but different chemical structure.
LY 364947: A TGF-βR1 inhibitor with a different chemical scaffold and slightly lower potency.
A 83-01: An inhibitor that targets multiple TGF-β receptors, including ALK4, ALK5, and ALK7.
This compound stands out due to its higher selectivity for TGF-βR1 and its ability to inhibit ALK4 with moderate potency .
Properties
IUPAC Name |
6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPQHFZUICCZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014442 | |
| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356559-20-1 | |
| Record name | SB 525334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-525334 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB525334?
A1: SB525334 specifically inhibits the kinase activity of ALK5, a type I receptor for TGF-β1. []
Q2: How does SB525334 impact the TGF-β signaling pathway?
A2: By inhibiting ALK5, SB525334 blocks the phosphorylation and nuclear translocation of Smad2/3, key downstream mediators of the TGF-β signaling pathway. [] This ultimately disrupts the downstream effects of TGF-β1, which are implicated in various cellular processes like proliferation, differentiation, and extracellular matrix production. []
Q3: What is the significance of targeting the TGF-β signaling pathway?
A3: The TGF-β signaling pathway plays a crucial role in various physiological and pathological processes, including cell growth, differentiation, inflammation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, making it a promising target for therapeutic intervention. []
Q4: How does SB525334 affect the epithelial-mesenchymal transition (EMT)?
A4: SB525334 has been shown to inhibit TGF-β1-induced EMT. [, , ] EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, contributing to increased cell migration, invasion, and fibrosis.
Q5: Does SB525334 impact other signaling pathways?
A5: Research suggests that SB525334 may influence other signaling pathways besides TGF-β. For example, it has been shown to affect the AKT signaling pathway in gemcitabine-resistant pancreatic cancer cells. [] Furthermore, studies indicate potential crosstalk between TGF-β and EGFR signaling, where SB525334 may indirectly affect EGFR activation. []
Q6: What is the molecular formula and weight of SB525334?
A6: The molecular formula of SB525334 is C22H23N5 and its molecular weight is 357.45 g/mol. This information can be derived from its chemical name, 6-[2-tert-butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl]-quinoxaline.
Q7: Has SB525334 shown efficacy in preclinical models of disease?
A7: Yes, SB525334 has demonstrated efficacy in various preclinical disease models. For example, it attenuated peritoneal fibrosis and improved peritoneal membrane function in a mouse model. [] It also reduced tumor incidence and multiplicity in a rat model of uterine leiomyoma. []
Q8: What are the limitations of the bleomycin-induced lung fibrosis model when testing SB525334?
A8: While bleomycin-induced lung fibrosis is a commonly used preclinical model for idiopathic pulmonary fibrosis (IPF), studies suggest it may not fully represent the complexities of the human disease. SB525334, though showing some efficacy in this model, highlights the need for more accurate models to predict clinical efficacy. []
Q9: What cell types have been studied in relation to SB525334's effects?
A9: SB525334's effects have been investigated in various cell types, including: * Human peritoneal mesothelial cells (HPMCs) []* Renal proximal tubule cells []* A498 renal epithelial carcinoma cells []* Vascular smooth muscle cells []* Pancreatic cancer cells [, ]* Ovarian cancer stem cells []* Human embryonic lung fibroblasts []* Rat chondrocytes []* Microglia and astrocytes []* Prostate cancer cells []* NRK49F cells (rat kidney fibroblasts) []
Q10: What animal models have been used to study SB525334?
A10: Several animal models have been employed in SB525334 research, including:* Mouse model of peritoneal fibrosis []* Rat model of pulmonary arterial hypertension []* Eker rat model of uterine leiomyoma and renal cell carcinoma []* Mouse model of cystic echinococcosis [, ]* Rat model of transient global cerebral ischemia []* Rabbit model of osteosarcoma []* Mouse model of systemic sclerosis []
Q11: Are there any known mechanisms of resistance to SB525334?
A11: While specific resistance mechanisms to SB525334 are not extensively documented in the provided literature, it's important to consider that resistance to kinase inhibitors can arise through various mechanisms. These include target alterations (mutations in ALK5), activation of bypass pathways, and drug efflux pumps, among others.
Q12: Have any specific drug delivery systems been investigated for SB525334?
A12: Yes, research has explored incorporating SB525334 into drug delivery systems to potentially improve its therapeutic efficacy. One study investigated the use of poly(2-oxazoline) (POx) high-capacity polymeric micelles (SB-POx) for delivering SB525334 in combination with paclitaxel for triple-negative breast cancer treatment. [] Another study developed electrospun nanofibrous scaffolds loaded with SB525334 for preventing hypertrophic scars. []
Q13: What analytical techniques have been used to study SB525334?
A13: A variety of analytical methods have been employed in SB525334 research, including:* Western blotting for protein expression analysis [, , , , , , , , , , , , ]* Real-time quantitative PCR (RT-qPCR) for gene expression analysis [, , , , , , , , , , , , , , , , ]* Immunohistochemistry for protein localization and expression [, , , , , , ]* Flow cytometry for cell cycle analysis and cell surface marker expression [, , , , ]* Immunocytochemistry for protein localization in cells []* MTT assay for cell viability [, ]* Transwell assay for cell migration and invasion [, , , , ]* Apoptosis assays [, , ]* RNA sequencing [, ]* High-content screening (HCS) [, ]* Gene set enrichment analysis (GSEA) [, ]* Molecular docking []
Q14: What is the significance of carcinoembryonic antigen (CEA) in relation to SB525334's activity?
A14: Research suggests that SB525334's apoptosis-inducing effect in fluorouracil-resistant human colon cancer cells (SNU-C5/5-FU) might be linked to the downregulation of CEA. CEA appears to interact with TGF-βR1, potentially inhibiting TGF-β signaling. By decreasing CEA levels, SB525334 may enhance TGF-β signaling and promote apoptosis in these cells. []
Q15: Are there any potential biomarkers associated with SB525334's effects?
A15: While the provided literature doesn’t extensively elaborate on specific biomarkers for SB525334 efficacy or adverse effects, several research avenues point to potential candidates. For instance, the expression of genes associated with TGF-β signaling, EMT, TLR-4, and Bcl2 signaling varied between different triple-negative breast cancer subtypes and their response to SB525334 treatment. [] Further research into these gene expression patterns could potentially identify predictive biomarkers.
Q16: How does SB525334 compare to other antifibrotic compounds?
A16: SB525334, as an ALK5 inhibitor, targets a specific pathway involved in fibrosis. Comparative studies with other antifibrotic compounds like nintedanib and sorafenib in a rat fibrotic precision-cut liver tissue slice model revealed both overlapping and distinct gene expression changes. This highlights the complexity of fibrotic mechanisms and the need for combination therapies targeting multiple pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


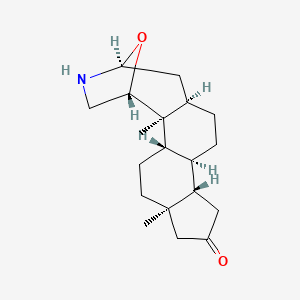
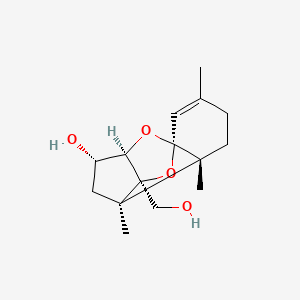
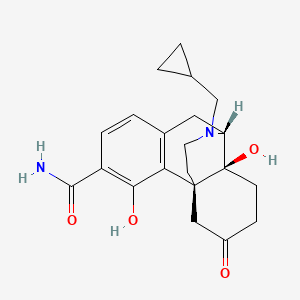
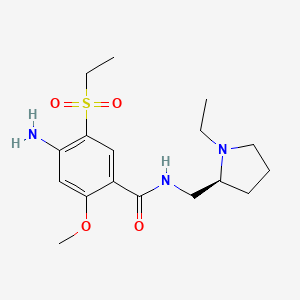
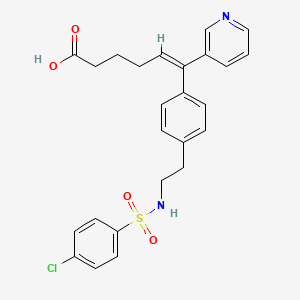
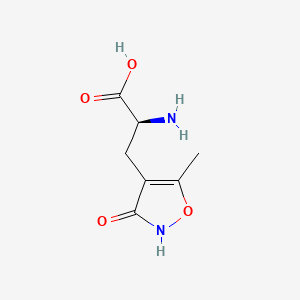
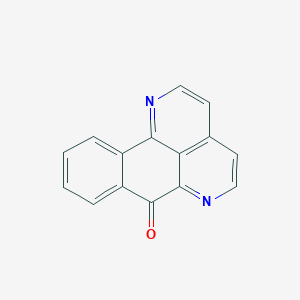
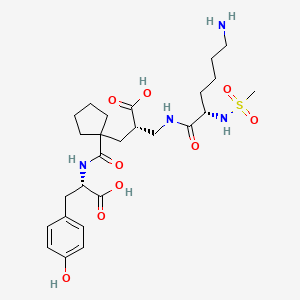
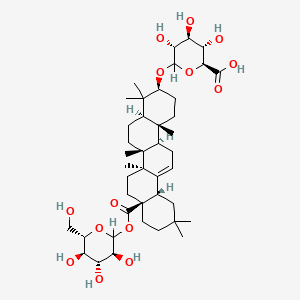
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)
